Methyl 2-(5-nitropyridin-2-YL)acetate
Overview
Description
“Methyl 2-(5-nitropyridin-2-YL)acetate” is a chemical compound with the CAS Number: 292600-22-7. Its molecular weight is 196.16 and its IUPAC name is methyl (5-nitro-2-pyridinyl)acetate . It is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of “Methyl 2-(5-nitropyridin-2-YL)acetate” could potentially involve 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester as a starting material . The specific operations include adding cold aqueous 20% sulfuric acid to the starting material and heating the mixture to 100°C for 2 hours .Molecular Structure Analysis
The InChI code for “Methyl 2-(5-nitropyridin-2-YL)acetate” is 1S/C8H8N2O4/c1-14-8(11)4-6-2-3-7(5-9-6)10(12)13/h2-3,5H,4H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-(5-nitropyridin-2-YL)acetate” is a solid at room temperature .Scientific Research Applications
Multicomponent Synthesis Applications
Methyl 2-(5-nitropyridin-2-yl)acetate is utilized in multicomponent synthesis processes. A study by Turgunalieva et al. (2023) demonstrated the use of a multicomponent reaction to acquire 4-methyl-substituted derivatives of 5-nitro-1,4-dihydropyridine, subsequently oxidized to 2,4-dimethyl-5-nitropyridines. This method enabled the synthesis of previously undescribed and inaccessible substituted 5(3)-nitropyridines, highlighting its utility in creating novel chemical structures (Turgunalieva et al., 2023).
Anticancer Drug Synthesis
The compound also finds application in the synthesis of anticancer drugs. Zhang et al. (2019) established a rapid and high-yield synthetic method for 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate in small molecule anticancer drugs. This synthesis, starting from commercially available 2-chloro-5-nitropyridine, signifies the compound's role in developing therapeutics (Zhang et al., 2019).
Facilitating Synthesis of Nitropyridines
Le et al. (2015) developed a metal-free protocol for synthesizing 2-alkenyl/alkynyl-5-nitropyridines using a three-component ring transformation. This approach addresses challenges in preparing 2-alkenyl/alkynyl-5-nitropyridines, demonstrating the utility of Methyl 2-(5-nitropyridin-2-yl)acetate in facilitating the synthesis of complex nitropyridines (Le et al., 2015).
Applications in Spectroscopy
Balachandran et al. (2012) utilized derivatives of Methyl 2-(5-nitropyridin-2-yl)acetate for conformational stability and vibrational spectral studies. Their research provided insights into molecular stability, bond strength, and electron density mapping, highlighting its significance in spectroscopy and molecular analysis (Balachandran et al., 2012).
Development of Fluorescent Probes
Singh et al. (2020) demonstrated the use of derivatives of Methyl 2-(5-nitropyridin-2-yl)acetate in designing fluorescent compounds for detecting metal ions like Fe3+ and Hg2+ in aqueous media. This application is particularly relevant in environmental monitoring and biological systems (Singh et al., 2020).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Pharmacokinetics
The compound has a high GI absorption and a Log Po/w (iLOGP) of 1.26, indicating its lipophilicity . These properties could potentially impact the compound’s bioavailability.
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
properties
IUPAC Name |
methyl 2-(5-nitropyridin-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)4-6-2-3-7(5-9-6)10(12)13/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAYALCUMDVEIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679838 | |
Record name | Methyl (5-nitropyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-nitropyridin-2-YL)acetate | |
CAS RN |
292600-22-7 | |
Record name | Methyl (5-nitropyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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